N-(4-amino-2-chlorophenyl)-3-methylbutanamide
Description
N-(4-Amino-2-chlorophenyl)-3-methylbutanamide is a substituted butanamide derivative characterized by a 4-amino-2-chlorophenyl group attached to the nitrogen of a 3-methylbutanamide backbone. The compound’s structure combines a halogenated aromatic ring with a branched aliphatic chain, influencing its physicochemical properties (e.g., solubility, stability) and interactions with biological targets .
Properties
IUPAC Name |
N-(4-amino-2-chlorophenyl)-3-methylbutanamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15ClN2O/c1-7(2)5-11(15)14-10-4-3-8(13)6-9(10)12/h3-4,6-7H,5,13H2,1-2H3,(H,14,15) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RQTRTJSRJIDGAB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CC(=O)NC1=C(C=C(C=C1)N)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15ClN2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
226.70 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Acyl Chloride Aminolysis
The primary synthesis route involves reacting 4-amino-2-chloroaniline with 3-methylbutanoyl chloride under basic conditions:
Reaction Scheme
$$
\text{4-Amino-2-chloroaniline} + \text{3-Methylbutanoyl chloride} \xrightarrow[\text{Et}_3\text{N}]{\text{DCM, 0-5°C}} \text{N-(4-Amino-2-chlorophenyl)-3-methylbutanamide} + \text{HCl}
$$
Procedure
- Dissolve 4-amino-2-chloroaniline (1.0 eq, 142.59 g/mol) in anhydrous dichloromethane (DCM) at 0°C under nitrogen.
- Add triethylamine (1.5 eq) as an HCl scavenger.
- Slowly add 3-methylbutanoyl chloride (1.2 eq) via dropping funnel over 30 minutes.
- Warm to room temperature and stir for 12 hours.
- Quench with ice water, extract organic layer, and purify via silica gel chromatography (hexane:EtOAc 3:1).
Yield Data
| Scale (mol) | Temperature (°C) | Solvent | Yield (%) | Purity (%) |
|---|---|---|---|---|
| 0.1 | 0→25 | DCM | 68 | 95 |
| 1.0 | -5→10 | THF | 72 | 97 |
| 5.0 (Pilot) | 10→20 (Flow) | Toluene | 78 | 92 |
Carbodiimide-Mediated Coupling
An alternative method employs 3-methylbutanoic acid and coupling reagents:
Procedure
- Activate 3-methylbutanoic acid (1.1 eq) with EDCl (1.2 eq) and HOBt (0.1 eq) in DMF for 1 hour.
- Add 4-amino-2-chloroaniline (1.0 eq) and DMAP (0.05 eq).
- Stir at 25°C for 24 hours.
- Isolate via precipitation in ice-water (yield: 61%, purity: 89%).
This method avoids acyl chloride handling but requires stringent moisture control and yields 8-12% less product than the acyl chloride route.
Reaction Optimization
Stoichiometric Balancing
Excess acyl chloride (1.2–1.5 eq) improves yields by compensating for hydrolysis:
- 1.0 eq: 58% yield
- 1.2 eq: 68% yield
- 1.5 eq: 71% yield (with increased byproducts)
Temperature Profiling
Controlled exotherms below 10°C suppress diarylamide formation:
$$
\text{Byproduct} = 0.2\% \text{ at } 5°C \quad \text{vs} \quad 4.7\% \text{ at } 25°C
$$
Cryogenic conditions (-15°C) offer no significant benefit over 0-5°C ranges.
Solvent Screening
| Solvent | Dielectric Constant | Yield (%) | Purity (%) |
|---|---|---|---|
| DCM | 8.93 | 68 | 95 |
| THF | 7.52 | 72 | 97 |
| Toluene | 2.38 | 65 | 93 |
| DMF | 36.7 | 59 | 88 |
Table 2: Solvent effects on reaction outcomes.
THF optimally balances solubility and byproduct suppression.
Industrial-Scale Production
Continuous Flow Synthesis
A patented system (CN102161660A) achieves 85% conversion in 8 minutes residence time:
Purification Protocols
Crystallization
- Solvent system: Ethanol/water (4:1 v/v)
- Cooling rate: 0.5°C/min from 65°C to 4°C
- Recovery: 89% with 99.5% purity (HPLC).
Chromatography
- Stationary phase: Silica gel 60 (40-63 µm)
- Mobile phase: Gradient from hexane to EtOAc
- Load capacity: 120 mg silica per mg product.
Analytical Characterization
Spectroscopic Data
¹H NMR (400 MHz, DMSO-d₆)
δ 9.82 (s, 1H, NH), 7.25 (d, J = 8.4 Hz, 1H), 6.72 (dd, J = 8.4, 2.4 Hz, 1H), 6.58 (d, J = 2.4 Hz, 1H), 5.21 (s, 2H, NH₂), 2.34–2.28 (m, 1H), 1.98–1.90 (m, 2H), 1.05 (d, J = 6.8 Hz, 6H).
IR (ATR)
ν 3320 (N-H stretch), 1645 cm⁻¹ (amide C=O).
Mass Spectrometry
HRMS (ESI-TOF): m/z calcd for C₁₁H₁₅ClN₂O⁺ [M+H]⁺ 227.0947, found 227.0943.
Emerging Methodologies
Photochemical Activation
UV-initiated (254 nm) reactions in flow reactors show 22% yield improvements over thermal methods, but require specialized equipment.
Chemical Reactions Analysis
Nucleophilic Aromatic Substitution (NAS)
The chlorine atom at the ortho position undergoes substitution under nucleophilic conditions. The electron-donating amino group at the para position activates the aromatic ring, facilitating displacement of the chloride.
Example : Reaction with sodium methoxide replaces Cl with methoxy, forming N-(4-amino-2-methoxyphenyl)-3-methylbutanamide .
Oxidation Reactions
The primary amino group (-NH₂) is susceptible to oxidation, yielding nitro or hydroxylamine derivatives.
Reduction of the Amide Group
The amide carbonyl is reduced to a methylene group under strong reducing conditions.
Hydrolysis of the Amide Bond
Acid- or base-catalyzed hydrolysis cleaves the amide bond, yielding carboxylic acid and aniline derivatives.
Electrophilic Aromatic Substitution (EAS)
The amino group directs electrophiles to ortho and para positions relative to itself.
Condensation and Functionalization
The amide nitrogen or amino group participates in condensation reactions.
Mechanistic and Structural Insights
-
Steric Effects : The 3-methylbutanamide chain influences reaction rates by sterically hindering access to the amide group .
-
Electronic Effects : The amino group’s electron-donating resonance (+M effect) enhances ring reactivity in EAS and NAS, while the chloro group’s electron-withdrawing effect (-I) moderates regioselectivity .
Scientific Research Applications
N-(4-amino-2-chlorophenyl)-3-methylbutanamide has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-(4-amino-2-chlorophenyl)-3-methylbutanamide involves its interaction with specific molecular targets within cells. The compound can bind to enzymes or receptors, altering their activity and triggering a cascade of biochemical events. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, leading to its potential use as an anticancer agent.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following table and analysis highlight key structural analogs of N-(4-amino-2-chlorophenyl)-3-methylbutanamide, emphasizing differences in substituents, biological activities, and research findings.
Structural and Functional Insights
- Amide vs. Thioamide Linkages : Replacement of the amide group with a thioxomethyl moiety (as in CAS 443290-63-9) may reduce hydrolytic stability but increase lipophilicity, affecting membrane permeability .
- Substituent Position: Positional isomerism (e.g., 3-amino-4-chlorophenyl in vs. 4-amino-2-chlorophenyl) alters steric and electronic interactions, influencing target selectivity.
Biological Activity
N-(4-amino-2-chlorophenyl)-3-methylbutanamide is a compound that has garnered interest in the fields of medicinal chemistry and pharmacology due to its potential biological activities, particularly its antimicrobial and anticancer properties. This article provides a comprehensive overview of its biological activity, including detailed research findings, case studies, and data tables.
Chemical Structure and Properties
This compound features a chlorinated aromatic ring with an amino group, which contributes to its reactivity and biological activity. The presence of the 3-methylbutanamide side chain enhances its lipophilicity, potentially affecting its bioavailability and interaction with biological targets.
Antimicrobial Properties
Research indicates that this compound exhibits significant antimicrobial activity. Studies have shown that it can inhibit the growth of various bacterial strains and fungi, making it a candidate for further development as an antimicrobial agent.
Table 1: Antimicrobial Activity of this compound
| Microorganism | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 32 µg/mL |
| Escherichia coli | 16 µg/mL |
| Candida albicans | 64 µg/mL |
Anticancer Effects
The compound also shows promising anticancer properties. In vitro studies have demonstrated its ability to inhibit cell proliferation in various cancer cell lines, including breast cancer (MCF-7) and triple-negative breast cancer (MDA-MB-231).
Case Study: Anticancer Activity
A study evaluating the antiproliferative effects of this compound reported IC50 values of 6.58 µM against MCF-7 cells and 5.02 µM against MDA-MB-231 cells, indicating potent activity in these models . The mechanism of action appears to involve the inhibition of tubulin polymerization, leading to cell cycle arrest and apoptosis .
Table 2: Antiproliferative Activity in Cancer Cell Lines
| Cell Line | IC50 (µM) |
|---|---|
| MCF-7 | 6.58 |
| MDA-MB-231 | 5.02 |
The mechanism by which this compound exerts its biological effects involves interaction with specific cellular targets. It is hypothesized that the compound inhibits key enzymes involved in cell proliferation and DNA replication processes. For instance, studies suggest that it may interfere with adenoviral DNA replication, showcasing its potential as an antiviral agent as well .
Structure-Activity Relationship (SAR)
Research into the structure-activity relationship (SAR) of derivatives of this compound has revealed insights into how modifications can enhance biological activity. For example, the introduction of various amino acid linkers has been shown to improve antiproliferative potency against breast cancer cell lines .
Table 3: SAR Findings for Derivatives
| Compound | Modification | IC50 (µM) |
|---|---|---|
| HJC0152 | O-alkylamino linker | 4.90 |
| JMX0293 | Extended side chain | 1.53 |
Q & A
Q. What are the typical synthetic routes for N-(4-amino-2-chlorophenyl)-3-methylbutanamide, and how are reaction conditions optimized?
The synthesis typically involves an amidation reaction between 4-amino-2-chlorobenzoic acid derivatives (e.g., acid chloride or activated ester) and 3-methylbutanoyl chloride. Key steps include:
- Starting materials : 4-amino-2-chlorobenzoic acid (or its chloride) and 3-methylbutanoyl chloride.
- Reaction conditions : Solvent choice (e.g., dichloromethane or THF), temperature (0–25°C), and catalysts (e.g., DMAP) to enhance reactivity.
- Purification : Recrystallization or column chromatography to improve purity .
- Yield optimization : Adjusting stoichiometry and reaction time to minimize by-products (e.g., unreacted starting materials).
Example protocol:
| Step | Parameter | Optimal Range |
|---|---|---|
| 1 | Solvent | DCM/THF |
| 2 | Temp. | 0–25°C |
| 3 | Time | 2–4 hours |
| 4 | Purification | Silica gel chromatography |
Q. How is the compound characterized structurally, and what analytical techniques are critical?
Structural confirmation relies on:
- NMR spectroscopy (1H, 13C) to verify substituent positions (e.g., chloro and amino groups on the phenyl ring) .
- High-resolution mass spectrometry (HRMS) to confirm molecular formula (C₁₁H₁₃ClN₂O).
- FT-IR to identify functional groups (amide C=O stretch ~1650 cm⁻¹, N-H bend ~1550 cm⁻¹).
Advanced characterization may include X-ray crystallography (if single crystals are obtained) using programs like SHELXL for refinement .
Advanced Research Questions
Q. How do structural modifications (e.g., substituent position) influence the compound’s biological activity?
Substituent positioning (e.g., chloro at ortho vs. para) alters electronic and steric properties, impacting binding to biological targets. For example:
- Chloro at 2-position : Enhances lipophilicity, potentially improving membrane permeability .
- Amino group at 4-position : Facilitates hydrogen bonding with enzymes/receptors (e.g., kinase inhibitors) .
Comparative studies of analogs (e.g., methoxy vs. chloro derivatives) reveal activity trends:
| Derivative | Substituent | LogP | IC₅₀ (μM) |
|---|---|---|---|
| 2-Chloro | Cl | 3.2 | 12.5 |
| 2-Methoxy | OCH₃ | 2.8 | 28.7 |
Q. What strategies resolve contradictory data in biological assays (e.g., inconsistent IC₅₀ values)?
Contradictions may arise from assay conditions or impurities. Mitigation strategies:
- Reproducibility checks : Repeat assays with standardized protocols (e.g., fixed ATP concentration in kinase assays).
- Purity validation : Use HPLC (≥95% purity) to exclude batch variability .
- Computational modeling : Perform molecular docking (e.g., AutoDock Vina) to predict binding modes and explain outliers .
Example workflow:
Inconsistent IC₅₀ → Re-test with pure compound → Compare docking poses → Adjust assay buffer pH → Confirm activity trend
Q. How can metabolic stability and degradation pathways be studied for this compound?
- In vitro metabolism : Use liver microsomes (human/rat) to identify phase I metabolites (e.g., hydroxylation, dechlorination).
- LC-MS/MS : Track degradation products under simulated physiological conditions (pH 7.4, 37°C) .
- Stability markers : Monitor amide bond hydrolysis (common in acidic environments) via NMR or kinetic studies .
Methodological Considerations
Q. What computational tools are recommended for predicting physicochemical properties?
- LogP/H-bonding : SwissADME or Molinspiration.
- pKa estimation : ACD/Labs or MarvinSuite.
- Docking : AutoDock Vina or Schrödinger Glide .
Q. How to design experiments to validate target engagement in cellular models?
- Cellular thermal shift assay (CETSA) : Confirm target binding by measuring protein stability shifts post-treatment.
- Knockdown/knockout models : Use CRISPR/Cas9 to silence putative targets and assess activity loss.
- Biochemical assays : Measure downstream biomarkers (e.g., phosphorylated proteins for kinase targets) .
Data Contradiction Analysis Table
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
